molecular formula C24H14N2Na2O6S2 B13022379 4,7-diphenyl-Phenanthrolinedisulfonic acid disodium salt

4,7-diphenyl-Phenanthrolinedisulfonic acid disodium salt

Cat. No.: B13022379
M. Wt: 536.5 g/mol
InChI Key: HHYGZDSEMXDQQS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diphenyl-1,10-phenanthrolinedisulfonicaciddisodiumsalt is a complex organic compound known for its unique chemical properties and applications. It is often used in various scientific research fields due to its ability to form complexes with metals and its role in spectrophotometric determinations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl-1,10-phenanthrolinedisulfonicaciddisodiumsalt typically involves the sulfonation of 4,7-Diphenyl-1,10-phenanthroline. The reaction conditions often include the use of sulfuric acid and other sulfonating agents under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation processes, ensuring high purity and yield. The compound is then neutralized with sodium hydroxide to form the disodium salt .

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-1,10-phenanthrolinedisulfonicaciddisodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various metal salts for complex formation. The reactions typically occur under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions include metal complexes, which are often used in spectrophotometric determinations and other analytical applications .

Scientific Research Applications

4,7-Diphenyl-1,10-phenanthrolinedisulfonicaciddisodiumsalt has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and for the determination of metal ions in solutions.

    Biology: Employed in the study of metal ion interactions with biological molecules.

    Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the development of sensors and other analytical devices .

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-1,10-phenanthrolinedisulfonicaciddisodiumsalt involves its ability to form stable complexes with metal ions. These complexes can then participate in various chemical reactions, such as redox processes. The molecular targets include metal ions, and the pathways involved often relate to electron transfer and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diphenyl-1,10-phenanthroline: Similar in structure but lacks the sulfonic acid groups.

    4,7-Dimethoxy-1,10-phenanthroline: Contains methoxy groups instead of phenyl groups.

    4,7-Dimethyl-1,10-phenanthroline: Contains methyl groups instead of phenyl groups .

Uniqueness

4,7-Diphenyl-1,10-phenanthrolinedisulfonicaciddisodiumsalt is unique due to its sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical chemistry and various industrial applications .

Properties

Molecular Formula

C24H14N2Na2O6S2

Molecular Weight

536.5 g/mol

IUPAC Name

disodium;4,7-diphenyl-1,10-phenanthroline-2,3-disulfonate

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)23-20(16-9-5-2-6-10-16)19-12-11-18-17(15-7-3-1-4-8-15)13-14-25-21(18)22(19)26-24(23)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

HHYGZDSEMXDQQS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=C(N=C4C3=NC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.